molecular formula C17H13FN2O2 B6518056 1-[(2-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 904525-50-4

1-[(2-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No. B6518056
CAS RN: 904525-50-4
M. Wt: 296.29 g/mol
InChI Key: MWMBLTXFLROUMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione, abbreviated as FPTPTD, is an important organic compound with applications in both medicinal and industrial chemistry. FPTPTD is a heterocyclic compound, containing both a pyrazine ring and a phenyl ring, and is composed of five carbon atoms, four nitrogen atoms and two fluorine atoms.

Scientific Research Applications

FPTPTD has been used in a variety of scientific research applications. It has been used in the synthesis of several important organic compounds, such as 2-fluoro-3-phenyl-1,2,3,4-tetrahydropyrazine-3-carboxylic acid, 2-fluoro-3-phenyl-1,2,3,4-tetrahydropyrazine-2-carboxylic acid, and 2-fluoro-3-phenyl-1,2,3,4-tetrahydropyrazine-2-carboxylic acid. It has also been used in the synthesis of several important pharmaceuticals, such as 2-fluoro-3-phenyl-1,2,3,4-tetrahydropyrazine-2-carboxylic acid ethyl ester, 2-fluoro-3-phenyl-1,2,3,4-tetrahydropyrazine-2-carboxylic acid butyl ester, and 2-fluoro-3-phenyl-1,2,3,4-tetrahydropyrazine-2-carboxylic acid propyl ester.

Mechanism of Action

The mechanism of action of FPTPTD is not yet fully understood. However, it is believed that the pyrazine ring of FPTPTD is able to interact with various proteins and enzymes in the body, which makes it a potential target for drug design.
Biochemical and Physiological Effects
FPTPTD has been shown to have several biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the regulation of muscle contraction. It has also been shown to act as an antagonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

The advantages of using FPTPTD in laboratory experiments include its low cost, its ease of synthesis, and its ability to interact with various proteins and enzymes. The limitations of using FPTPTD in laboratory experiments include its low solubility in water and its potential to interact with other compounds in the environment.

Future Directions

Future research on FPTPTD could focus on further exploring its biochemical and physiological effects, as well as its potential applications in drug design. Additionally, further research could explore the structure-activity relationship of FPTPTD, as well as its potential to interact with other compounds in the environment. Finally, further research could explore the potential of FPTPTD to be used as a tool for diagnosing and treating various diseases.

Synthesis Methods

The synthesis of FPTPTD is a two-step process. In the first step, the pyrazine ring is formed by the condensation of two molecules of 4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione with one molecule of 2-fluorophenylacetic acid. In the second step, the phenyl ring is formed by the condensation of two molecules of pyrazine with one molecule of 2-fluorophenylacetic acid.

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-phenylpyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c18-15-9-5-4-6-13(15)12-19-10-11-20(17(22)16(19)21)14-7-2-1-3-8-14/h1-11H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMBLTXFLROUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorobenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.